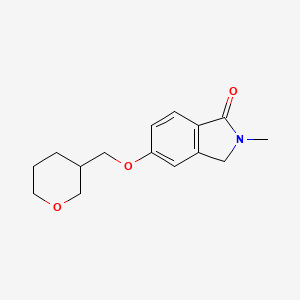
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, little is known about its potential scientific research applications.
Mécanisme D'action
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one acts on the NMDA receptors in the brain, which are involved in regulating synaptic plasticity, learning, and memory. By blocking these receptors, 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one can induce dissociative and hallucinogenic effects. It has also been found to act on other neurotransmitter systems such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in brain activity, alterations in neurotransmitter levels, and changes in heart rate and blood pressure. The exact mechanisms underlying these effects are still not fully understood and further research is needed to elucidate them.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one has several advantages as a research tool. It is relatively easy to synthesize and can be used to selectively block NMDA receptors. However, it also has several limitations. It is a potent psychoactive drug and must be handled with care. Its effects can be unpredictable and may vary depending on the dose and route of administration. It is also not approved for human use and must be used in animal studies.
Orientations Futures
There are several future directions for research on 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one. One area of interest is its potential as a treatment for neurological disorders such as depression and schizophrenia. It may also be useful in studying the mechanisms underlying addiction and substance abuse. Further research is needed to fully understand the biochemical and physiological effects of 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one and its potential as a research tool.
Méthodes De Synthèse
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one can be synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine in the presence of sodium cyanoborohydride. The resulting intermediate is then reacted with 3-hydroxytetrahydrofuran to produce 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one.
Applications De Recherche Scientifique
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one has shown potential as a research tool in the field of neuroscience. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of NMDA receptors in the brain. This property makes it useful in studying the role of NMDA receptors in various neurological disorders such as depression, schizophrenia, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16-8-12-7-13(4-5-14(12)15(16)17)19-10-11-3-2-6-18-9-11/h4-5,7,11H,2-3,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJSOSHOFALFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)OCC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

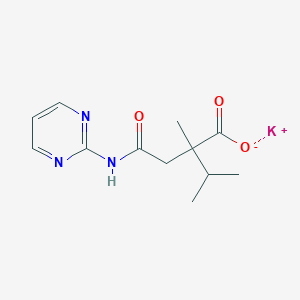
![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)
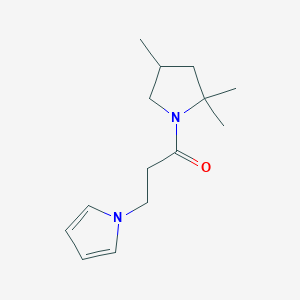
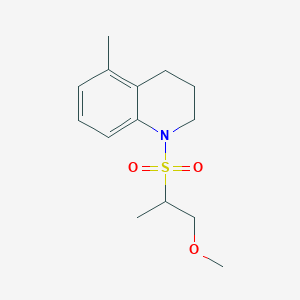
![(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone](/img/structure/B7360460.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)
![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)
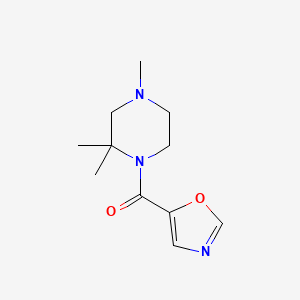
![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)